Cyclopentylidenecyclopentane

Physical Chemistry Thermophysical Properties Fuel Formulation

Cyclopentylidenecyclopentane (also designated bicyclopentylidene or 1,1′-bi(cyclopentylidene), CAS 16189-35-8) is a C10H16 bicyclic hydrocarbon featuring a tetrasubstituted exocyclic double bond connecting two cyclopentylidene rings. Its molecular weight is 136.23 g·mol⁻¹, and it is classified under ChEBI as a ring assembly belonging to the cyclopentane class.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 16189-35-8
Cat. No. B171743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentylidenecyclopentane
CAS16189-35-8
SynonymsCYCLOPENTYLIDENECYCLOPENTANE
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESC1CCC(=C2CCCC2)C1
InChIInChI=1S/C10H16/c1-2-6-9(5-1)10-7-3-4-8-10/h1-8H2
InChIKeyAFQHVWWURXWNGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentylidenecyclopentane (CAS 16189-35-8): Procurement-Grade Physicochemical and Structural Baseline


Cyclopentylidenecyclopentane (also designated bicyclopentylidene or 1,1′-bi(cyclopentylidene), CAS 16189-35-8) is a C10H16 bicyclic hydrocarbon featuring a tetrasubstituted exocyclic double bond connecting two cyclopentylidene rings [1]. Its molecular weight is 136.23 g·mol⁻¹, and it is classified under ChEBI as a ring assembly belonging to the cyclopentane class [2]. Key predicted physicochemical parameters include a boiling point of approximately 192.8 °C at 760 mmHg (with an experimental value of 80 °C reported at 16 Torr), a density of 0.897 g/cm³ (experimental at 420 °C), a flash point of ~52 °C, a logP of ~4.51, and zero hydrogen-bond donors or acceptors . The compound is structurally isomeric with exo-tetrahydrodicyclopentadiene (JP-10 fuel) but possesses a distinctly different bicyclic architecture centered on the C=C bridge.

Why Cyclopentylidenecyclopentane Cannot Be Casually Replaced by Structural Analogs or Isomers


Cyclopentylidenecyclopentane embodies a tetrasubstituted exocyclic C=C bond within a ring-assembly framework; this electronic and steric profile is absent in both its fully saturated counterpart 1,1′-bi(cyclopentyl) and its constitutional isomer exo-tetrahydrodicyclopentadiene (JP-10) [1]. The exocyclic olefin imparts a distinct reactivity manifold—enabling participation as a dienophile in Diels–Alder cycloadditions that saturated bicyclic hydrocarbons cannot undergo—while the lack of heteroatom functionality (cf. 2-cyclopentylidenecyclopentanone) precludes hydrogen-bonding interactions and alters solubility, volatility, and formulation behavior [2]. Procurement decisions that ignore these structural distinctions risk selecting a molecule with divergent reactivity, physical properties, or regulatory status for the intended application.

Cyclopentylidenecyclopentane vs. Analogs: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Density and Boiling Point Comparison: Cyclopentylidenecyclopentane vs. Fully Saturated 1,1′-Bi(cyclopentyl)

Cyclopentylidenecyclopentane shows a modestly lower density (0.897 g/cm³, experimental at 420 °C) and a higher normal boiling point (192.8 °C predicted at 760 mmHg) relative to its fully saturated analog 1,1′-bi(cyclopentyl) (density 0.915 g/cm³; boiling point 186.9 °C at 760 mmHg). The presence of the exocyclic double bond reduces the hydrogen content (C10H16 vs. C10H18) and increases the degree of unsaturation, which elevates boiling point by ~5.9 °C while lowering density by ~0.018 g/cm³ compared to the saturated bicyclic system .

Physical Chemistry Thermophysical Properties Fuel Formulation

Tetrasubstituted Olefin Character: Diels–Alder Reactivity of Bicyclopentylidene Moiety vs. Non-Olefinic Analogs

The bicyclopentylidene scaffold features a tetrasubstituted C=C bond that serves as a competent dienophile in Diels–Alder reactions (DAR), enabling the construction of complex polycyclic architectures such as butterflyene analogues. This reactivity is structurally impossible for 1,1′-bi(cyclopentyl), which lacks any C=C bond, and is sterically and electronically distinct from the trisubstituted olefin in cyclopentylidenecyclohexane. The DAR of the bicyclopentylidene moiety with various dienes has been experimentally demonstrated and analyzed by DFT calculations, confirming the tetrasubstituted olefin's participation in [4+2] cycloadditions [1][2].

Synthetic Organic Chemistry Cycloaddition Tetrasubstituted Olefin

Structural Isomerism with exo-THDCPD (JP-10): Divergent Density, Topology, and Application Profile

Cyclopentylidenecyclopentane shares the molecular formula C10H16 with exo-tetrahydrodicyclopentadiene (exo-THDCPD), the primary component (≈96.5 wt%) of the tactical missile fuel JP-10. However, exo-THDCPD is a tricyclic, cage-like hydrocarbon with a density of ~0.94 g/mL and a specialized role as a high-energy-density fuel, whereas cyclopentylidenecyclopentane is a bicyclic ring assembly with a density ~0.05 g/mL lower. This topological divergence translates to different combustion enthalpies, volumetric energy densities, and low-temperature fluidity profiles, making the two isomers non-interchangeable in energetic-material formulations [1].

High-Energy-Density Fuels Structural Isomerism Thermophysical Properties

Tandem Cyclization Efficiency: Cyclopentylidenecyclopentane Formation vs. Diacetylenic Substrate

In a model study of tandem 5-exo cyclizations, undec-10-en-5-ynyllithium underwent lithium–iodine exchange followed by warming to room temperature to afford 2-methyl-1-cyclopentylidenecyclopentane in 85% isolated yield. In direct comparison, attempted tandem cyclization of an analogous diacetylenic alkyllithium substrate was reported as 'less successful,' demonstrating that the enynyl substrate class—which generates the cyclopentylidenecyclopentane skeleton—affords substantially higher cyclization efficiency than the diynyl analog [1].

Organolithium Chemistry Tandem Cyclization Synthetic Yield

Physicochemical Contrast with 2-Cyclopentylidenecyclopentanone: Impact of the Ketone Functional Group

Cyclopentylidenecyclopentane is a pure hydrocarbon (C10H16; zero H-bond donors/acceptors; logP ≈ 4.51), whereas 2-cyclopentylidenecyclopentanone (C10H14O) introduces a carbonyl group that increases density by ~0.10 g/cm³ (to ~1.00 g/cm³), raises the boiling point by ~39 °C (to ~232 °C), and adds hydrogen-bond acceptor capacity. These differences—driven entirely by the presence vs. absence of the ketone oxygen—dictate that the two compounds will exhibit markedly different solubility profiles in polar vs. non-polar media and different retention behavior in chromatographic purification .

Physicochemical Profiling Solubility Hydrogen Bonding

Cyclopentylidenecyclopentane: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Diels–Alder-Based Synthesis of Polycyclic Architectures

The tetrasubstituted exocyclic C=C bond of cyclopentylidenecyclopentane enables its use as a dienophile in Diels–Alder cycloadditions, as demonstrated in the synthesis of butterflyene analogues where the bicyclopentylidene moiety reacts with various dienes to construct complex polycyclic frameworks [1]. Procurement for this application requires the olefin-containing scaffold; the saturated analog 1,1′-bi(cyclopentyl) is chemically unreactive in this context and cannot serve as a substitute.

Synthetic Intermediate for Spirocyclic and Polyquinane Natural-Product-Like Scaffolds

Cyclopentylidenecyclopentane serves as a precursor or structural motif in cascade rearrangement chemistry leading to polyspiropolyquinanes. The acid-catalyzed rearrangement of 5-cyclopentylidenecyclooctanone derivatives, accessible via Wittig or McMurry coupling of cyclopentylidene precursors, yields dispirotriquinane ketones in high yield [2]. The cyclopentylidene group provides the requisite olefin geometry for transannular cyclization cascades, a feature not replicable with saturated bicyclic analogs.

Thermophysical Reference Standard for C10H16 Bicyclic Hydrocarbon Isomer Studies

With a molecular formula identical to the high-energy-density fuel exo-THDCPD (JP-10) but a distinct bicyclic topology, cyclopentylidenecyclopentane serves as a comparative reference compound in isomer-resolved thermophysical and combustion research [3]. Researchers procuring both isomers for comparative kinetic modeling, density-functional theory validation, or fuel-blending studies benefit from the availability of well-characterized material with documented purity specifications (e.g., 98% purity with NMR/HPLC/GC certification available from suppliers) .

Ligand Scaffold for Cycloalkylidene-Bridged Metallocene Catalyst Design

Cycloalkylidene-bridged cyclopentadienyl metallocene complexes—incorporating cyclopentylidene as a bridging unit—have been synthesized and evaluated for ethylene polymerization activity. The titanocene variants with cycloalkylidene bridges exhibit substantially higher catalytic activities than their zirconocene and hafnocene analogues at elevated temperatures [4]. While cyclopentylidenecyclopentane itself is a hydrocarbon building block rather than a pre-formed ligand, its cyclopentylidene substructure is directly relevant to the design of bridged metallocene pro-catalysts, making it a useful starting material or structural reference for catalyst development programs.

Quote Request

Request a Quote for Cyclopentylidenecyclopentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.